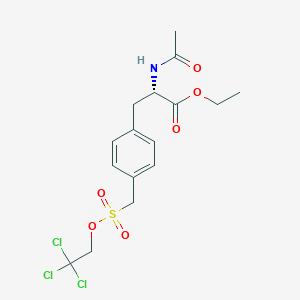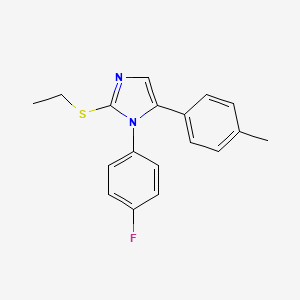
(E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-2-hydroxy-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide” is a compound that adopts an E conformation around the azomethine C=N double bond . The dihedral angle formed by the benzene rings is 18.88 (9)° . The molecular conformation is stabilized by an intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring .
Synthesis Analysis
A new hydrazone 4-bromo-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide (HL) was prepared and characterized by infrared and UV–vis spectra, as well as single-crystal X-ray diffraction . With the hydrazone as ligand, two new copper(II) complexes were prepared, [Cu2L2(NCS)2]·4H2O (1) and [CuBrL]·CH3OH (2) .Molecular Structure Analysis
The molecule of the title compound, C16H16N2O4, adopts an E conformation about the azomethine C=N double bond . The dihedral angle formed by the benzene rings is 18.88 (9)° . The molecular conformation is stabilized by an intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring .Chemical Reactions Analysis
The hydazide Schiff base molecule shows an E conformation around the C=N bond . An intramolecular O—H⋯N hydrogen bond makes an S(6) ring motif .Physical And Chemical Properties Analysis
The hydazide Schiff base molecule shows an E conformation around the C=N bond . An intramolecular O—H⋯N hydrogen bond makes an S(6) ring motif . The dihedral angle between the substituted phenyl rings is 23.40 (11)° .科学的研究の応用
Quantum Chemical Investigation
This compound has been subjected to quantum chemical investigation using Density Functional Theory (DFT) methods. The studies have identified the existence of both intra-molecular and bifurcated intra-molecular hydrogen bonds . These investigations are crucial for understanding the electronic structure and reactivity of the molecule, which can be applied in designing materials with desired properties.
Nonlinear Optical (NLO) Materials
The compound has potential applications as NLO materials. Nonlinear optical properties are essential for various applications, including optical switching, modulation, and telecommunication . The compound’s NLO behavior has been interpreted in terms of intramolecular charge transfer, which is significant for developing new NLO materials.
Antibacterial Activities
Benzamide derivatives, including this compound, have been studied for their antibacterial activities. They have shown effectiveness against various bacterial strains, which could lead to the development of new antibacterial agents . This is particularly important in the fight against antibiotic-resistant bacteria.
Antioxidant Properties
The antioxidant activity of benzamide compounds has been evaluated, and some derivatives have shown effective total antioxidant, free radical scavenging, and metal chelating activity . These properties are beneficial for pharmaceutical applications where oxidative stress is a concern.
Crystal Structure Analysis
Crystal structures of aroylhydrazones derived from the compound have been determined using infrared and NMR spectroscopy and single crystal X-ray diffraction . This information is vital for the synthesis of structurally related compounds and for understanding the relationship between structure and activity.
Synthesis of Therapeutic Agents
Benzamides, including this compound, are used as intermediates in the synthesis of therapeutic agents. They are found in structures of potential drug compounds and are used widely in the pharmaceutical industry . This highlights the compound’s importance in drug discovery and development.
Central Nervous System Delivery
Some benzamide derivatives are known to have convenient physicochemical properties for blood-brain-barrier penetration, which is crucial for central nervous system delivery . This makes the compound a candidate for the development of CNS-targeted therapies.
Industrial Applications
Apart from pharmaceutical uses, benzamide derivatives are also utilized in various industrial sectors such as plastic, rubber, and paper industries . This underscores the compound’s versatility and its role in different fields of application.
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism
Mode of Action
If it indeed targets α-glucosidase, it likely binds to the enzyme and inhibits its activity, preventing the breakdown of complex carbohydrates into glucose . This could potentially lead to a decrease in postprandial hyperglycemia.
Biochemical Pathways
The compound may affect the carbohydrate metabolism pathway by inhibiting α-glucosidase . This inhibition could disrupt the normal breakdown of carbohydrates, leading to a reduction in glucose absorption and a potential decrease in blood glucose levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and its interaction with its target. Additionally, the compound’s action can be influenced by the biological environment, including the presence of other proteins, the state of the target cells, and individual patient factors.
特性
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-11-6-7-13(18)10(8-11)9-16-17-15(20)12-4-2-3-5-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEJLWCLQWGNOQ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B2870453.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2870457.png)

![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol](/img/structure/B2870459.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2870460.png)
![2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2870462.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2870463.png)

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2870468.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2870469.png)
![N-isopropyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2870470.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2870472.png)
